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Sodium erythorbate monohydrate

Nitrosamine inhibition Cured meat Food safety

Formulators of cured meats face a persistent cost-performance tension: sodium ascorbate delivers reliable nitrosamine control but at a premium. Sodium erythorbate monohydrate resolves this with identical efficacy at substantially lower cost. • Equivalent nitrosopyrrolidine reduction vs. sodium ascorbate in ground pork model systems • Identical nitric oxide myoglobin formation kinetics for accelerated cured color development • Established mass equivalency: 1.09 parts = 1 part sodium ascorbate (dry basis) • Superior flavanol preservation vs. ascorbic acid in beverage and wine applications • GRAS-designated, FCC-grade, E316-compliant material suitable for global food processing supply chains

Molecular Formula C6H10NaO7
Molecular Weight 217.13 g/mol
CAS No. 63524-04-9
Cat. No. B1592940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium erythorbate monohydrate
CAS63524-04-9
Molecular FormulaC6H10NaO7
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na]
InChIInChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1
InChIKeyWYRHHUCFJGBSPP-DMWQRSMXSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Erythorbate Monohydrate CAS 63524-04-9: Scientific Procurement Baseline and Core Characteristics


Sodium erythorbate monohydrate (CAS 63524-04-9) is the monohydrate sodium salt of erythorbic acid (D-isoascorbic acid), a stereoisomer of ascorbic acid . It functions as a water-soluble reducing agent and antioxidant structurally related to vitamin C but lacking significant vitamin activity . In the dry crystal state it is nonreactive, but in aqueous solution it readily scavenges oxygen and free radicals, making it valuable for controlling oxidative color and flavor deterioration across food and industrial applications . Key physicochemical properties include: molecular weight 216.12 g/mol, white to slightly yellow-white crystalline powder or granules, almost odorless with a slight salty taste, decomposition temperature above 200°C, and high water solubility (approximately 17 g/100 mL at 25°C) while being practically insoluble in ethanol . The compound is produced via microbial fermentation from D-glucose and is recognized as Generally Recognized as Safe (GRAS) by FDA .

Sodium Erythorbate Monohydrate: Why In-Class Antioxidants Are Not Freely Interchangeable in Scientific and Industrial Procurement


While sodium erythorbate monohydrate belongs to the same structural class as sodium ascorbate, ascorbic acid, and erythorbic acid, simple generic substitution is not scientifically justifiable. These compounds exhibit distinct differences in stereochemistry-driven stability profiles [1], metal-catalyzed pro-oxidant versus antioxidant behavior [2], and relative potency on a mass-equivalence basis . Furthermore, the presence of erythorbate can mask the true nutritional content of ascorbic acid in analytical assays, necessitating careful differentiation in quality control and formulation contexts [3]. The quantitative evidence below establishes where sodium erythorbate monohydrate demonstrates verifiable, meaningful differentiation that informs scientific selection and procurement decisions.

Sodium Erythorbate Monohydrate: Quantitative Comparative Evidence for Informed Scientific Selection


Sodium Erythorbate Monohydrate vs. Sodium Ascorbate: Equivalent Nitrosamine Inhibition in Cured Meat Model Systems

In a ground pork model system designed to evaluate N-nitrosamine formation during meat curing, sodium erythorbate and sodium ascorbate demonstrated statistically equivalent efficacy in reducing nitrosopyrrolidine levels [1]. The study directly compared these two common curing adjuncts and found no significant difference in their ability to inhibit carcinogenic nitrosamine formation, establishing functional interchangeability for this critical safety application [1].

Nitrosamine inhibition Cured meat Food safety

Sodium Erythorbate Monohydrate vs. Ascorbic Acid: Comparable Efficacy in Preserving Beef Vertebrae Color Under High-Oxygen Packaging

A direct comparison of sodium erythorbate and ascorbic acid as topical treatments for bone-in beef steaks packaged in high-oxygen modified atmosphere (80% O₂, 20% CO₂) showed that sodium erythorbate was as effective as ascorbic acid for inhibiting vertebrae discoloration after 24 hours of display at 1°C [1]. Statistical analysis confirmed no significant difference (P > 0.05) between the two treatments [1]. Both reducing agents at concentrations of 0.5%, 1.0%, or 1.5% significantly improved vertebrae redness compared to lower concentrations (0%, 0.05%, and 0.1%) [1].

Meat color stability High-oxygen MAP Beef

Sodium Erythorbate Monohydrate vs. Ascorbic Acid and Erythorbic Acid: Differential Stability in Aqueous Solutions Containing Copper Ions

A comparative stability study in water containing Cu²⁺ (6.4 μg%, 32 μg%, 96 μg%) demonstrated that ascorbic acid was slightly more stable than erythorbic acid, and both acids were more stable than their respective sodium salts (sodium ascorbate and sodium erythorbate) [1]. Notably, in the presence of glycine, ascorbic acid and erythorbic acid were less stable than their sodium salts, and in the presence of sodium chloride, peptone, and glycine, the free acids were less stable than in redistilled water while the sodium salts did not exhibit this phenomenon [1].

Aqueous stability Metal ion degradation Formulation

Sodium Erythorbate Monohydrate vs. Erythorbic Acid and Sodium Ascorbate: Defined Mass Equivalency for Accurate Formulation Substitution

Established industrial equivalency ratios provide a precise basis for substituting between antioxidant forms. On a comparative mass basis, 1.09 parts of sodium erythorbate are required to achieve the equivalent antioxidant effect of 1 part of sodium ascorbate, while 1.23 parts of sodium erythorbate are equivalent to 1 part of erythorbic acid . These empirically derived conversion factors account for differences in molecular weight and counterion contributions .

Formulation equivalence Mass ratio Procurement

Erythorbic Acid vs. Ascorbic Acid: Superior Minimization of Oxidative Color Development in Model Wine Systems

In a model wine system containing flavanol compounds and stored at 45°C for 14 days, erythorbic acid demonstrated significantly greater efficiency than ascorbic acid at minimizing oxidative color development, despite undergoing faster degradation itself [1]. Quantitatively, samples containing erythorbic acid exhibited less brown oxidative coloration and lower levels of xanthylium cation pigments, the major contributors to color development [1]. Additionally, erythorbic acid was associated with less decay in the accompanying flavanol compound (+)-catechin or (−)-epicatechin compared to ascorbic acid [1].

Beverage color stability Model wine Oxidative browning

Sodium Erythorbate Monohydrate vs. Sodium Ascorbate: Equivalent Nitric Oxide Myoglobin Formation in Cured Meat Color Development

In model aqueous solutions containing 1–1.5 mg myoglobin per mL, sodium erythorbate and sodium ascorbate exhibited identical performance in promoting the formation of nitric oxide myoglobin (NOMb), the characteristic pink pigment of cured meats [1]. The study established that conversion of myoglobin to NOMb was optimum with 1 mol sodium nitrite per mol myoglobin and 200 mol sodium ascorbate; results were exactly the same when sodium erythorbate, ascorbic acid, or erythorbic acid were substituted [1]. This equivalence confirms that sodium erythorbate monohydrate accelerates the curing reaction and facilitates rapid color development identically to sodium ascorbate [1].

Cured meat color Nitric oxide myoglobin Process efficiency

Sodium Erythorbate Monohydrate: Evidence-Based Application Scenarios for Scientific and Industrial Use


Processed Meat and Poultry Curing: Nitrosamine Mitigation and Accelerated Color Development

Sodium erythorbate monohydrate is quantitatively justified for use in cured meat and poultry products (e.g., bacon, ham, frankfurters, bologna) where it serves the dual purpose of inhibiting carcinogenic N-nitrosamine formation and accelerating the development of stable cured color. The compound is equally effective as sodium ascorbate in reducing nitrosopyrrolidine levels in ground pork model systems [1] and demonstrates identical efficacy in promoting nitric oxide myoglobin formation [2]. This makes it a functionally equivalent, cost-effective alternative to sodium ascorbate in pickle solutions and curing brines.

Fresh Meat Retail Packaging: Color Stability Under High-Oxygen Modified Atmosphere

Sodium erythorbate monohydrate is an evidence-supported choice for maintaining the visual appeal of fresh bone-in beef steaks displayed in high-oxygen modified atmosphere packaging (80% O₂ / 20% CO₂). Direct comparative data shows it is as effective as ascorbic acid at inhibiting vertebrae discoloration after 24 hours of refrigerated display, with significant improvement in redness at concentrations of 0.5% and above [1]. This application is particularly valuable for retailers seeking to extend the display life of premium beef cuts without compromising color quality.

Beverage and Liquid Formulation: Color Stability in Flavanol-Containing Systems

For beverages such as wine, fruit juices, and tea-based drinks containing oxidizable flavanol compounds, sodium erythorbate monohydrate (as the salt of erythorbic acid) offers a scientifically supported advantage over ascorbic acid-based alternatives. Erythorbic acid has been demonstrated to be more efficient at minimizing oxidative color development and better preserves accompanying flavanol compounds in model wine systems stored under accelerated conditions [1]. Formulators seeking to reduce browning and maintain the integrity of sensitive phenolic constituents should consider sodium erythorbate monohydrate as a strategic antioxidant selection.

Precision Formulation and Procurement: Quantitative Substitution of Antioxidant Species

Sodium erythorbate monohydrate procurement and use are supported by established mass equivalency ratios that ensure accurate formulation adjustment when substituting between antioxidant forms. Specifically, 1.09 parts of sodium erythorbate are equivalent to 1 part of sodium ascorbate, and 1.23 parts are equivalent to 1 part of erythorbic acid on a dry basis [1]. These conversion factors are essential for cost modeling, recipe scaling, and ensuring consistent antioxidant performance across different product lines and supply chain scenarios.

Technical Documentation Hub

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